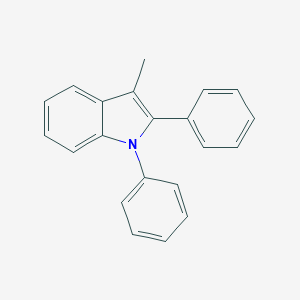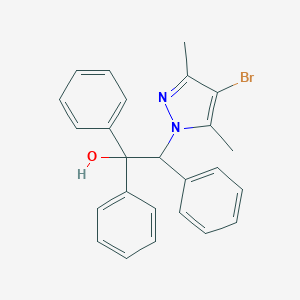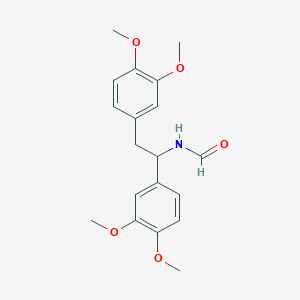![molecular formula C23H17BrN2OS B376880 4-(4-bromophenyl)-6-cyclopropyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B376880.png)
4-(4-bromophenyl)-6-cyclopropyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-bromophenyl)-6-cyclopropyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a bromophenyl group, a cyclopropyl group, and a sulfanyl group attached to a nicotinonitrile core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-6-cyclopropyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile typically involves multiple steps. One common method includes the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is carried out under alkaline conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
4-(4-bromophenyl)-6-cyclopropyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nicotinonitrile derivatives, while substitution reactions can produce a variety of substituted nicotinonitrile compounds.
科学的研究の応用
4-(4-bromophenyl)-6-cyclopropyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(4-bromophenyl)-6-cyclopropyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological responses, including inhibition of microbial growth and induction of cell death in cancer cells .
類似化合物との比較
Similar Compounds
- 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}pyrimidin-4(3H)-ones
- (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- 2-(4-Bromophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate
Uniqueness
4-(4-bromophenyl)-6-cyclopropyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile is unique due to its combination of a bromophenyl group, a cyclopropyl group, and a sulfanyl group attached to a nicotinonitrile core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C23H17BrN2OS |
|---|---|
分子量 |
449.4g/mol |
IUPAC名 |
4-(4-bromophenyl)-6-cyclopropyl-2-phenacylsulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C23H17BrN2OS/c24-18-10-8-15(9-11-18)19-12-21(16-6-7-16)26-23(20(19)13-25)28-14-22(27)17-4-2-1-3-5-17/h1-5,8-12,16H,6-7,14H2 |
InChIキー |
BVAYJGWWHFBXLR-UHFFFAOYSA-N |
SMILES |
C1CC1C2=NC(=C(C(=C2)C3=CC=C(C=C3)Br)C#N)SCC(=O)C4=CC=CC=C4 |
正規SMILES |
C1CC1C2=NC(=C(C(=C2)C3=CC=C(C=C3)Br)C#N)SCC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1'-(2,4-dichlorobenzyl)-3',3'-dimethyl-3H-naphtho[2,1-b][1,4]oxazine-3-spiro-2'-indoline](/img/structure/B376805.png)


![4-[(2-Amino-4-methylphenyl)imino]-2,6-ditert-butyl-2,5-cyclohexadien-1-one](/img/structure/B376813.png)

![8,16-bis(4-methylbenzenesulfonyl)-17-(4-methylphenyl)-8,16,17-triazatetracyclo[7.7.1.0(2),?.0(1)?,(1)?]heptadeca-2,4,6,10(15),11,13-hexaene](/img/structure/B376816.png)
![2,6-Ditert-butyl-4-[(2,5-dimethylphenyl)imino]-2,5-cyclohexadien-1-one](/img/structure/B376817.png)
![N-{(3,5-ditert-butyl-4-hydroxyphenyl)[(4-methylphenyl)imino]methyl}-N-(4-methylphenyl)benzamide](/img/structure/B376819.png)
![1,2-Bis[1-(1-naphthyl)ethylidene]hydrazine](/img/structure/B376821.png)
![5-[(4-Hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B376822.png)
![5-[(2,4-Dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B376823.png)
![1,3-Dimethyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-nitrophenyl)hydrazone]](/img/structure/B376825.png)
![(4Z)-5-oxo-4-[(phenylamino)methylidene]-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B376827.png)
